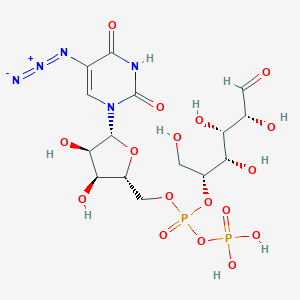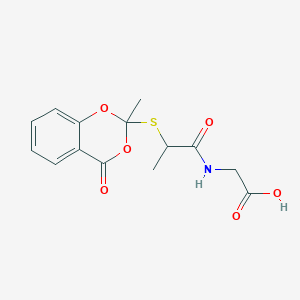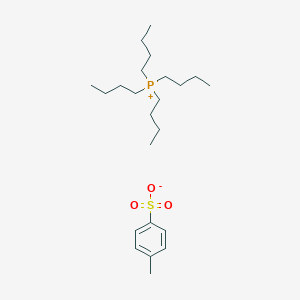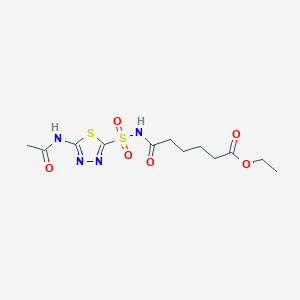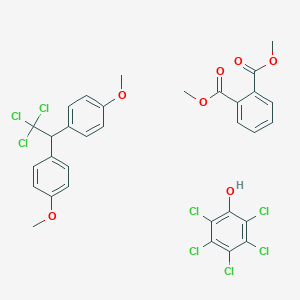
8-溴-2-茚满酮
描述
Synthesis Analysis
The synthesis of 8-Bromo-2-tetralone and related compounds involves several key strategies, including Friedel-Crafts acylation/cyclization, ketone protection/deprotection, and catalytic hydrogenation processes. One method starts from 2-bromophenylacetic acid, utilizing a sequence that includes copper(I)-catalyzed methoxylation and subsequent deprotection steps to yield the target molecule (Lee, Frescas, & Nichols, 1995). Another approach employs bromination, cyclization, and decarboxylation steps starting from precursor acids to synthesize substituted 1-tetralones, highlighting the versatility in synthetic routes (Cabrera & Banerjee, 2010).
科学研究应用
电化学生物反应器中的生物转化:Shin 等人(2001 年)的一项研究评估了类似化合物 6-溴-2-茚满酮使用酵母细胞和电化学生物反应器生物转化为 6-溴-2-茚满醇。这项研究突出了使用电化学方法进行生物转化的潜力在制药和化学工业中的应用 (Shin 等,2001)。
合成方法:各种研究集中于合成茚满酮的衍生物,包括 8-溴-2-茚满酮,用于不同的应用。例如,Lee 等人(1995 年)描述了一种制备 8-甲氧基-2-茚满酮的方法,展示了合成茚满酮衍生物的多功能性 (Lee 等,1995)。
药用应用:de Souza 等人(2021 年)的一项研究合成了 α-芳基-α-茚满酮和 α-氟-α-芳基-α-茚满酮衍生物,以评估它们对耐药癌细胞系的抗增殖作用,显示了茚满酮衍生物在癌症治疗中的潜力 (de Souza 等,2021)。
除草剂活性:Zhang 等人(2018 年)研究了 4,8-二羟基-1-茚满酮 (4, 8-DHT) 及其衍生物的化学合成,重点关注它们作为绿色除草剂的潜力。这项研究突出了茚满酮衍生物的农业应用 (Zhang 等,2018)。
广泛的治疗应用:De 等人(2016 年)的研究讨论了茚满酮衍生物广泛的治疗应用,包括作为镇痛剂、抗抑郁剂、抗真菌剂和抗菌剂,强调了茚满酮在药物发现中的重要性 (De 等,2016)。
作用机制
Target of Action
8-Bromo-2-tetralone is an important intermediate for the synthesis of selective 5-HT6 receptor antagonists . These receptors play a crucial role in central nervous system disorders such as Parkinson’s disease .
Mode of Action
It’s known that it interacts with its targets, the 5-ht6 receptors, to produce therapeutic effects
Biochemical Pathways
This suggests that it may influence pathways related to mood regulation and neurotransmitter function .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 8-Bromo-2-tetralone is limited. It’s known that the compound should be stored in a sealed, dry environment at 2-8°c to maintain its stability .
Result of Action
It’s known to be involved in the synthesis of molecules with antidepressant properties . This suggests that it may have effects on neuronal function and mood regulation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 8-Bromo-2-tetralone. For instance, it’s known that the compound should be stored in a sealed, dry environment at 2-8°C . Additionally, the compound’s action can be influenced by the presence of other molecules, as seen in its role in the synthesis of antidepressant molecules .
属性
IUPAC Name |
8-bromo-3,4-dihydro-1H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-3H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEVGLMABSFMKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399749 | |
| Record name | 8-BROMO-2-TETRALONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-2-tetralone | |
CAS RN |
117294-21-0 | |
| Record name | 8-BROMO-2-TETRALONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-bromo-1,2,3,4-tetrahydronaphthalen-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 8-Bromo-2-tetralone in pharmaceutical research?
A: 8-Bromo-2-tetralone serves as a crucial building block in synthesizing various ring-substituted 2-amino-1,2,3,4-tetrahydronaphthalenes. [, ] These compounds exhibit promising antagonistic activity at the 5-HT1A receptor. [, ] This receptor subtype is implicated in various neurological and psychological processes, making these compounds potentially valuable for treating conditions like sexual dysfunction, anxiety, and depression. [, ]
Q2: Can you describe the initial steps involved in using 8-Bromo-2-tetralone to synthesize these pharmaceutical compounds?
A: One approach involves reacting 8-Bromo-2-tetralone with optically active p-nitrofenethylamine. [] This reaction leads to the formation of a key intermediate, which can be further modified to introduce desired substituents on the tetralin ring system. [] Researchers can control the stereochemistry of the final products by employing optically active starting materials, which is crucial for optimizing their biological activity. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

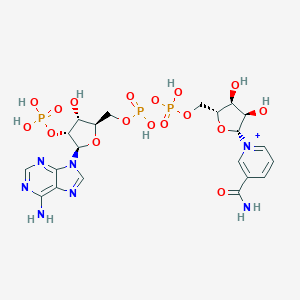
![4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,6-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine](/img/structure/B58379.png)
